(E)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-(4-nitrophenyl)prop-2-enamide
Overview
Description
2-cyano-N-[3-(1-imidazolyl)propyl]-3-(4-nitrophenyl)-2-propenamide is a member of cinnamamides and a secondary carboxamide.
Scientific Research Applications
Chemical Reactions and Derivatives
- Synthesis of Pyridine Products : The compound reacts with methyl 3-oxobutanoate to form various products like methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and methyl 4-aryl-5-cyano-2-hydroxy-2-methyl-6-oxopiperidine-3-carboxylates. This demonstrates its utility in creating diverse pyridine derivatives, some of which have confirmed molecular structures through X-ray diffraction (O'callaghan et al., 1999).
Synthesis of Pharmaceutical Compounds
- New Synthesis of Entacapone : A new method for synthesizing entacapone, a catechol-O-methyltransferase inhibitor, was developed using (E)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-(4-nitrophenyl)prop-2-enamide. This synthesis provides insight into making pharmacologically relevant compounds (Harisha et al., 2015).
Antimicrobial Activity
- Antimycobacterial Properties : A study synthesizing various compounds, including this compound derivatives, identified modest growth inhibition of Mycobacterium tuberculosis, indicating potential antimicrobial applications (Sanna et al., 2002).
Chemistry of Nitronyl Nitroxides
- Formation of Stable (Z)-3-amino-3-(4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazol-3-oxide-1-oxyl-2-yl)acrylonitrile : The addition of the cyanomethyl anion to the compound results in stable nitronyl nitroxides, which are useful in creating new polyfunctional nitroxides and as polydentate paramagnetic ligands (Tretyakov et al., 2016).
Synthesis of Novel Compounds
- Creation of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones : The compound can be used to synthesize novel derivatives such as 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones, showcasing its versatility in creating new chemical entities (Angelova et al., 2003).
Properties
IUPAC Name |
(E)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-(4-nitrophenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c17-11-14(10-13-2-4-15(5-3-13)21(23)24)16(22)19-6-1-8-20-9-7-18-12-20/h2-5,7,9-10,12H,1,6,8H2,(H,19,22)/b14-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSNOTULUFNTKK-GXDHUFHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NCCCN2C=CN=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NCCCN2C=CN=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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